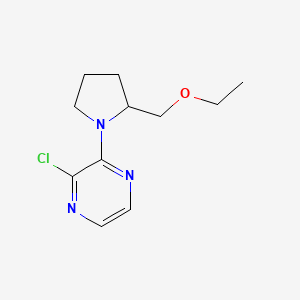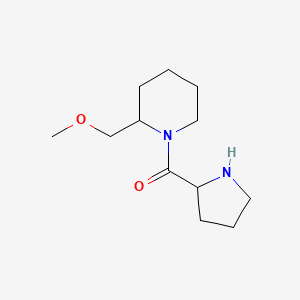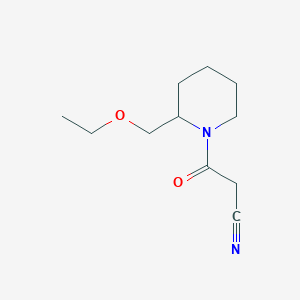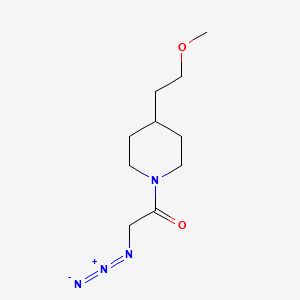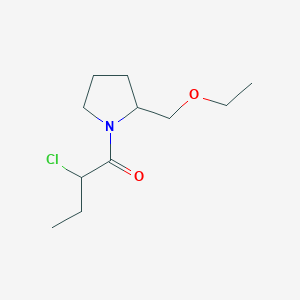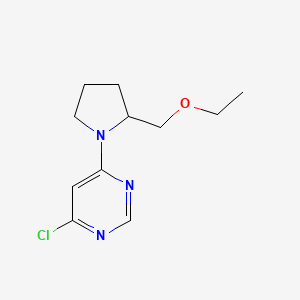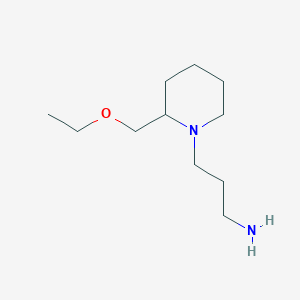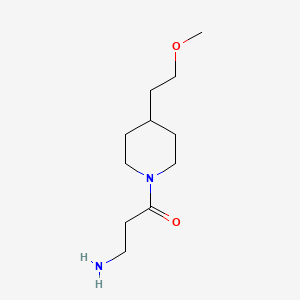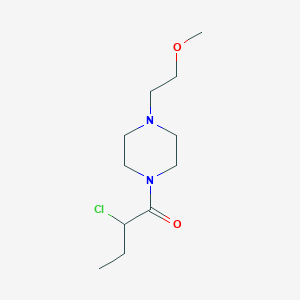
2-Chloro-1-(4-(2-methoxyethyl)piperazin-1-yl)butan-1-one
説明
2-Chloro-1-(4-(2-methoxyethyl)piperazin-1-yl)butan-1-one, or 2C-B, is a designer drug that is a synthetic derivative of mescaline and is classified as a phenethylamine. It is a hallucinogen that has been used in scientific research and is gaining popularity as a recreational drug. It has a wide range of effects, including auditory and visual hallucinations, increased heart rate, and changes in mood and perception.
科学的研究の応用
Antimicrobial Applications
2-Chloro-1-(4-(2-methoxyethyl)piperazin-1-yl)butan-1-one and its related compounds have shown potential in antimicrobial applications. A study by Jallapally et al. (2014) on 2-butyl-4-chloroimidazole based substituted piperazine-thiosemicarbazone hybrids, which share a similar structural framework, demonstrated potent antimycobacterial activity against Mycobacterium tuberculosis with low toxicity profiles (Jallapally et al., 2014).
Pharmacological Evaluation
In pharmacological research, derivatives of 2-Chloro-1-(4-(2-methoxyethyl)piperazin-1-yl)butan-1-one have been evaluated for various therapeutic potentials. Kumar et al. (2017) synthesized novel derivatives for potential use in treating depression and anxiety, indicating the compound's versatility in pharmacological applications (Kumar et al., 2017).
Antioxidant Activity
The antioxidant properties of related compounds were explored by Mallesha et al. (2014). They found that 1-(5-(4-methoxy-phenyl)-(1,3,4)oxadiazol-2-yl)-piperazine derivatives exhibited significant antioxidant activity, suggesting potential health benefits of these compounds (Mallesha et al., 2014).
Crystal Structure Analysis
Structural analysis of similar compounds has been a focus in scientific research. For instance, Kumara et al. (2017) conducted crystal structure studies and Hirshfeld surface analysis on novel piperazine derivatives, which is essential for understanding the physical and chemical properties of these molecules (Kumara et al., 2017).
Antifungal and Antidiabetic Research
The antifungal and antidiabetic potentials of related compounds have also been explored. Upadhayaya et al. (2004) synthesized compounds with significant antifungal activity against a variety of fungal cultures, suggesting their use in treating fungal infections (Upadhayaya et al., 2004). Additionally, Devine et al. (2020) studied the antidiabetic potential of an aryl piperazine compound, indicating its therapeutic relevance in diabetes management (Devine et al., 2020).
特性
IUPAC Name |
2-chloro-1-[4-(2-methoxyethyl)piperazin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21ClN2O2/c1-3-10(12)11(15)14-6-4-13(5-7-14)8-9-16-2/h10H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSAQGIKPVBFREZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)CCOC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(4-(2-methoxyethyl)piperazin-1-yl)butan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-chloro-1-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B1476953.png)

